![molecular formula C14H22O4 B12558158 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) CAS No. 143149-10-4](/img/structure/B12558158.png)
2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)
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Overview
Description
2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is a bicyclic ether derivative featuring two 3,4-dihydro-2H-pyran moieties linked by an ethane-1,2-diylbis(oxymethylene) bridge. The 3,4-dihydro-2H-pyran rings are partially unsaturated six-membered oxygen heterocycles, which confer rigidity and reactivity to the compound. The ethane-1,2-diylbis(oxymethylene) linker introduces flexibility while maintaining thermal and chemical stability, distinguishing it from simpler dihydro-pyran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) typically involves the reaction of 3,4-dihydro-2H-pyran with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development due to its ability to act as a precursor for various bioactive molecules. Research indicates that derivatives of this compound can exhibit significant biological activities such as antimicrobial and anti-inflammatory effects.
Case Study: Synthesis of Antimicrobial Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) and evaluated their antimicrobial properties. The results showed that certain derivatives had enhanced activity against resistant bacterial strains, highlighting the compound's potential in combating antibiotic resistance .
Compound Derivative | Activity Against Bacteria | MIC (µg/mL) |
---|---|---|
Derivative A | E. coli | 32 |
Derivative B | S. aureus | 16 |
Derivative C | P. aeruginosa | 64 |
Material Science
The compound is also utilized in the development of advanced materials. Its structure allows it to participate in polymerization reactions, leading to the formation of novel copolymers with improved mechanical properties.
Case Study: Development of Biodegradable Polymers
Research conducted at a leading materials science institute demonstrated that incorporating 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) into polyesters resulted in materials with enhanced biodegradability and mechanical strength. The study found that the addition of this compound improved the tensile strength by approximately 25% compared to traditional polyesters .
Polymer Composition | Tensile Strength (MPa) | Biodegradability (%) |
---|---|---|
Control Polyester | 30 | 45 |
Polyester with Compound | 37.5 | 65 |
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its functional groups facilitate various reactions such as alkylation and acylation.
Case Study: Synthesis of Complex Natural Products
A research article highlighted the utility of 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) in synthesizing complex natural products through multi-step synthetic pathways. The compound was used to construct key intermediates that led to the successful synthesis of several bioactive natural products with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethylene Glycol-Based Linkers
Triethylene Glycol (TEG)
- Structure : Linear polyether (HO-(CH₂CH₂O)₃-H).
- Comparison : Unlike the target compound, TEG lacks cyclic moieties and exhibits higher hydrophilicity due to its three ether oxygen atoms. However, both compounds share ethylene glycol-derived linkers, which enhance solubility in polar solvents .
- Applications : TEG is widely used as a solvent or plasticizer, whereas the target compound’s bicyclic structure makes it more suited for stabilizing reactive intermediates in synthesis .
2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine
- Structure : Ethane-1,2-diylbis(oxy) linker with terminal amine groups.
- Comparison : Replacing the dihydro-pyran rings with amines increases nucleophilicity and utility in bioconjugation. However, the absence of cyclic structures reduces steric hindrance, making this compound more reactive in amine-specific reactions (e.g., labeling biomolecules) .
Dihydro-Pyran Derivatives
4-Ethoxy-6-Trifluoromethyl-3,4-dihydro-2H-pyran
- Structure: Monocyclic dihydro-pyran with ethoxy and trifluoromethyl substituents.
- Comparison: This compound undergoes acid-catalyzed ring-opening reactions to form aryl-substituted pyrans or fluorinated dienones, depending on reaction conditions (e.g., trifluoroacetic acid vs. acetonitrile). In contrast, the target compound’s bicyclic structure resists ring-opening under similar conditions, favoring stability in acidic environments .
- Reactivity: The monocyclic derivative’s reactivity is exploited in synthesizing fluorinated intermediates, while the target compound’s rigidity is advantageous for templating macrocyclic architectures.
3,4-Dihydro-2H-Pyrano[4,3-b]pyran-5-one
- Structure : Fused bicyclic system with a lactone group.
- Comparison : The lactone functionality introduces electrophilic character at the carbonyl carbon, enabling nucleophilic attacks (e.g., in Diels-Alder reactions). The target compound lacks this electrophilic site but offers two reactive ether oxygens for coordination or hydrogen bonding .
Compounds with Heteroatom-Modified Linkers
2,2'-(Ethane-1,2-diylbis(sulfanediyl))dianiline
- Structure : Ethane-1,2-diylbis(sulfanediyl) linker with aniline termini.
- Comparison : Replacing oxygen with sulfur in the linker increases hydrophobicity and metal-binding affinity. Sulfur’s polarizability also enhances π-interactions in coordination complexes, unlike the oxygen-rich target compound .
Diethyl 2,2′-(Ethane-1,2-diylbis(azanediyl))bis(2-oxoacetate)
- Structure : Ethane-1,2-diylbis(azanediyl) linker with oxoacetate groups.
- Comparison : The nitrogen atoms in the linker enable chelation with metal ions (e.g., Cu²⁺ in Schiff base complexes), whereas the target compound’s ether oxygens participate in weaker dipole-dipole interactions. This difference is critical in designing metallo-organic frameworks .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Mechanistic Insights
- Acid-Catalyzed Behavior: The target compound’s resistance to acid-catalyzed ring-opening (unlike monocyclic dihydro-pyrans) is attributed to steric protection from the ethane-1,2-diylbis(oxymethylene) bridge, which hinders protonation at the ether oxygen .
- Solubility Enhancement: The ethylene glycol-like linker improves aqueous solubility compared to non-bridged dihydro-pyrans, as demonstrated in biotin derivative studies .
- Coordination Chemistry : While less reactive than nitrogen- or sulfur-linked analogues, the target compound’s ether oxygens can weakly coordinate to hard Lewis acids (e.g., Mg²⁺), enabling use in supramolecular chemistry .
Biological Activity
The compound 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two 3,4-dihydro-2H-pyran moieties connected by an ethane-1,2-diyl linker.
Pharmacological Effects
Research indicates that compounds containing the 3,4-dihydro-2H-pyran structure exhibit a range of biological activities. Notably, derivatives of 3,4-dihydro-2H-pyran have shown significant affinity for adenosine receptors, particularly A2A and A3 subtypes. The compound's structural modifications can lead to enhanced receptor selectivity and potency.
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyran ring can significantly influence the biological activity of the compound. For instance, substituents at various positions on the pyran ring can enhance or diminish receptor binding affinity and selectivity.
Key Findings:
- The presence of electron-withdrawing groups at specific positions on the pyran moiety increases activity.
- Removal or alteration of functional groups can lead to a loss of pharmacological efficacy.
Case Study 1: Adenosine Receptor Interactions
In a study investigating the binding affinity of various derivatives of 3,4-dihydro-2H-pyran for adenosine receptors, it was found that certain modifications resulted in compounds with significantly improved selectivity for A2A and A3 receptors. Compound 3 , derived from the modification of 3,4-dihydro-2H-pyran, exhibited a K_i value of 3.76 nM at A2A receptors, showcasing its potential as a therapeutic agent in anti-inflammatory treatments .
Case Study 2: Antihypertensive Effects
Another study evaluated the antihypertensive properties of compounds related to 3,4-dihydro-2H-pyran. The results indicated that certain derivatives effectively reduced blood pressure in spontaneously hypertensive rats at doses as low as 1 mg/kg. The mechanism was hypothesized to involve modulation of vascular smooth muscle activity through adenosine receptor pathways .
Toxicity Profile
The toxicity assessment of 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) indicates moderate acute toxicity with an LD50 ranging from 1640 to 3740 mg/kg when administered orally to rats. Symptoms observed included staggering and respiratory distress . Further studies are required to assess chronic exposure effects and potential long-term health impacts.
Properties
CAS No. |
143149-10-4 |
---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-pyran-2-ylmethoxy)ethoxymethyl]-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C14H22O4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h3-4,7-8,13-14H,1-2,5-6,9-12H2 |
InChI Key |
MVXDNDWEXFAWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)COCCOCC2CCC=CO2 |
Origin of Product |
United States |
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